N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioacetamide moiety at position 4.
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-5-3-4-12(10-13)18-22-21-15-8-9-17(23-24(15)18)26-11-16(25)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZPYBADFCMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the fluorophenyl group[_{{{CITATION{{{1{N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ...](https://www.chemspider.com/Chemical-Structure.5052150.html)[{{{CITATION{{{2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ...{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced analogs of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant anticancer properties. The triazole and pyridazine moieties are known to interact with multiple biological targets involved in cancer progression.
Case Study:
A study conducted on triazolo-pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems through GPCR (G protein-coupled receptors) is a promising area of research.
Case Study:
In vitro studies have shown that compounds with similar structures can act as agonists or antagonists for specific GPCRs associated with neurodegenerative diseases. These findings indicate the possibility of developing this compound as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the cyclopentyl group and the introduction of fluorine atoms can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and receptor binding affinity |
| Variation in Alkyl Chain | Affects solubility and bioavailability |
| Alteration of Triazole Ring | Modulates interaction with target proteins |
Potential in Drug Development
The compound is being investigated for its potential as a lead compound in drug development due to its unique pharmacophore. The presence of both thioamide and triazole functionalities allows for diverse interactions with biological targets.
Research Insights:
Recent studies highlight its potential as a scaffold for designing new drugs targeting specific diseases. The ability to modify the compound's structure while maintaining its core activity offers a pathway for developing more effective therapeutics.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Insights
- Lin28-1632 : The methyl substituent on the triazole ring and phenyl group enables selective Lin28 inhibition, rescuing let-7 miRNA function to promote cancer cell differentiation . In contrast, the fluorophenyl group in the main compound may enhance target affinity or alter metabolic stability.
- E-4b and E-4d: These analogs demonstrate the impact of substituents on physical properties. E-4b’s high melting point (253–255°C) correlates with its benzoylamino-propenoic acid chain, suggesting improved crystallinity compared to acetamide derivatives .
- Thiazine-containing analog (Enamine Ltd) : The thiazine moiety introduces a heterocyclic sulfur, which could modulate solubility or interact with cysteine residues in target proteins .
Substituent Effects on Drug-Like Properties
- Fluorine vs. Methyl : The 3-fluorophenyl group in the main compound may confer metabolic resistance (via reduced cytochrome P450 metabolism) compared to methyl groups in Lin28-1632 .
- Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent on the acetamide nitrogen likely reduces polarity, enhancing membrane permeability relative to phenyl or pyridinyl groups in analogs .
Biological Activity
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core and a cyclopentyl group that may influence its biological interactions. Its chemical formula is C_{16}H_{19FN_4S with a molecular weight of approximately 338.41 g/mol. The presence of the fluorophenyl moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
The compound's potential antimicrobial activity can be inferred from studies on similar thiazole and triazole derivatives. For instance:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 3h | S. aureus | 2 |
| 7 | E. faecium | 2 |
These results suggest that modifications in the structure can significantly enhance antimicrobial efficacy against resistant strains .
Cytotoxicity Studies
In evaluating the safety profile of this compound, cytotoxicity assays on human cell lines (such as HEK-293) are crucial. Preliminary findings on similar compounds have shown low toxicity levels with IC50 values exceeding 10 μM for many derivatives .
Case Studies
- Anti-tubercular Activity : A related study synthesized various substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 μM . This suggests that N-cyclopentyl derivatives could be explored for similar anti-tubercular properties.
- Kinase Inhibition Profile : Research into kinase inhibitors has highlighted the importance of structural motifs similar to those found in this compound. Compounds exhibiting effective inhibition typically show IC50 values in the nanomolar range against specific kinases involved in oncogenesis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature (typically 60–100°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalyst use (e.g., triethylamine for deprotonation). Multi-step protocols involve sequential functionalization of the triazolo-pyridazine core, followed by thioether linkage and cyclopentyl acetamide coupling. Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving aromatic protons and cyclopentyl substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common, provides atomic-level resolution of the triazolo-pyridazine core and fluorine spatial orientation .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability tests (MTT assays) using cancer or bacterial cell lines. Fluorophenyl and triazole moieties often confer antimicrobial or antiproliferative activity. Dose-response curves (IC₅₀ calculations) and comparative studies against structurally similar analogs are recommended .
Advanced Research Questions
Q. What mechanistic studies are required to elucidate the role of the fluorine substituent in modulating biological activity?
- Methodological Answer : Isotopic labeling (¹⁹F NMR) and computational docking (molecular dynamics simulations) can reveal fluorine’s electronic effects on target binding. Competitive binding assays with fluorinated vs. non-fluorinated analogs quantify steric/electronic contributions. Additionally, X-ray co-crystallography of the compound with biological targets (e.g., enzymes) provides structural insights .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?
- Methodological Answer : Systematic SAR involves synthesizing derivatives with modified substituents (e.g., varying aryl groups on the triazole ring or altering the cyclopentyl moiety). Pharmacokinetic parameters (logP, solubility, metabolic stability) are assessed via shake-flask solubility tests, microsomal stability assays, and in vivo bioavailability studies. Correlation analysis identifies substituents enhancing membrane permeability or reducing CYP450-mediated degradation .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Reproduce experiments under standardized conditions (e.g., identical cell lines, assay protocols). Validate compound purity via HPLC and NMR. Cross-check activity against positive/negative controls. Meta-analyses of published data can identify variables (e.g., assay temperature, solvent used) causing discrepancies. Collaborative inter-laboratory validation is advised .
Q. How can in silico modeling predict the compound’s interaction with novel biological targets?
- Methodological Answer : Molecular docking (AutoDock, Glide) screens potential targets by simulating binding to protein active sites. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with the acetamide group). Machine learning models trained on existing triazolo-pyridazine data predict off-target effects or toxicity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–10 buffers) monitored via HPLC. Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays assess degradation profiles. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life. Mass spectrometry identifies degradation products, guiding formulation improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
